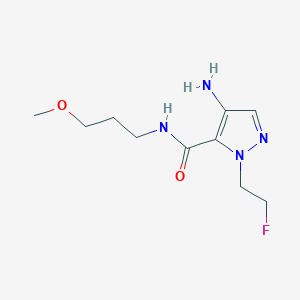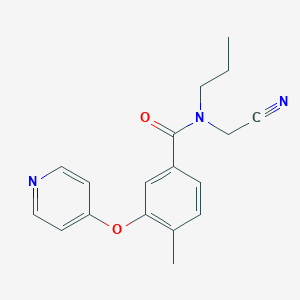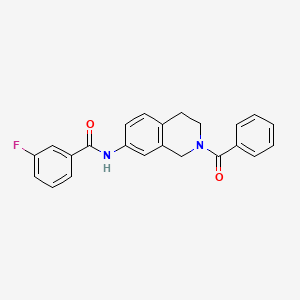
4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide, also known as AZD1480, is a small molecule inhibitor that targets Janus kinase 2 (JAK2) and has been investigated for its potential therapeutic applications in various diseases.
Mechanism of Action
4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide targets JAK2, which is a tyrosine kinase involved in the JAK2/STAT3 signaling pathway. JAK2 phosphorylates STAT3, which then translocates to the nucleus and activates the transcription of various genes involved in cell proliferation, differentiation, and survival. 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide inhibits JAK2, thereby preventing the phosphorylation of STAT3 and the subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines and inducing the production of anti-inflammatory cytokines. In addition, 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has been shown to improve the survival of mice in a sepsis model.
Advantages and Limitations for Lab Experiments
4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well characterized. However, there are also limitations to using 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide in lab experiments. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of results. In addition, its efficacy may vary depending on the cell type and disease model used.
Future Directions
There are several future directions for the investigation of 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide. One direction is the development of more potent and selective JAK2 inhibitors. Another direction is the investigation of 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy. In addition, the investigation of 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide in other disease models, such as autoimmune diseases and inflammatory diseases, may provide new insights into its therapeutic potential.
Synthesis Methods
4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2-fluoroethylamine with 1H-pyrazole-5-carboxylic acid to form 1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide. The second step involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide with 3-methoxypropylamine to form 4-amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide, which is 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide.
Scientific Research Applications
4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has been investigated for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and inflammatory diseases. It has been shown to inhibit the JAK2/STAT3 signaling pathway, which is involved in cell proliferation, differentiation, and survival. Inhibition of this pathway can lead to the suppression of tumor growth and the modulation of immune responses.
properties
IUPAC Name |
4-amino-2-(2-fluoroethyl)-N-(3-methoxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN4O2/c1-17-6-2-4-13-10(16)9-8(12)7-14-15(9)5-3-11/h7H,2-6,12H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQPLRABLWGBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(C=NN1CCF)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005781.png)
![Ethyl 1-{[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B3005782.png)
![5-methyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3005783.png)
![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclopropanecarboxamide;hydrochloride](/img/structure/B3005786.png)
![1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone](/img/structure/B3005787.png)




![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-1,3,4-oxadiazole](/img/structure/B3005792.png)



![4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide](/img/structure/B3005804.png)